molecular formula C9H12ClNO2 B1284290 4-(2-Aminoethyl)benzoic acid hydrochloride CAS No. 60531-36-4

4-(2-Aminoethyl)benzoic acid hydrochloride

Cat. No. B1284290
CAS RN: 60531-36-4
M. Wt: 201.65 g/mol
InChI Key: GRQLJCQMQXXDTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of azo-benzoic acids is described using spectroscopic techniques such as NMR, UV-VIS, and IR, and the molecular structures are optimized using density functional theory methods . Another paper discusses the synthesis of 2-chloro-6-amino-benzoic acid through a multi-step process involving reduction, acylation, oxidation, and hydrolysis, with a total yield of 61.5% and a product purity of 95% after recrystallization . These methods and results provide insight into the possible synthetic routes and challenges that might be encountered when synthesizing 4-(2-Aminoethyl)benzoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for understanding their properties and potential applications. The paper on azo-benzoic acids reports the use of spectroscopic techniques and computational methods to confirm the structures of these compounds . Another study describes the crystal structure of a benzoic acid co-crystal, highlighting the importance of hydrogen bonding in the formation of the crystal lattice . These findings suggest that similar analyses could be applied to 4-(2-Aminoethyl)benzoic acid hydrochloride to determine its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is another area of interest. The chlorination of 4-amino-2-hydroxy-benzoic acid, for example, resulted in unexpected products, demonstrating the complexity of chemical reactions involving these compounds . This suggests that careful consideration must be given to the reaction conditions and potential side reactions when working with 4-(2-Aminoethyl)benzoic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The paper on co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids discusses the solubility of these compounds and the role of co-crystal formation in enhancing solubility . Similarly, the study of 2-Amino-5-chloropyridine–benzoic acid (1/1) provides insights into the hydrogen bonding interactions that can affect the physical properties of these compounds . These studies suggest that the physical and chemical properties of 4-(2-Aminoethyl)benzoic acid hydrochloride could be similarly analyzed to understand its behavior in different environments.

Scientific Research Applications

  • Chemical Synthesis : This compound could be used as a building block in the synthesis of other complex molecules. Its structure suggests it could react in ways similar to both amino acids and benzoic acids .

  • Peptide Synthesis : It’s mentioned that this compound is suitable for solution phase peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds which are also known as peptide bonds.

  • Safety Studies : The compound has certain hazard classifications such as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, indicating it may have applications in studying these effects .

  • Chemical Synthesis : This compound could be used as a building block in the synthesis of other complex molecules. Its structure suggests it could react in ways similar to both amino acids and benzoic acids .

  • Peptide Synthesis : It’s mentioned that this compound is suitable for solution phase peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds which are also known as peptide bonds.

  • Safety Studies : The compound has certain hazard classifications such as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, indicating it may have applications in studying these effects .

Safety And Hazards

4-(2-Aminoethyl)benzoic acid hydrochloride is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

4-(2-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQLJCQMQXXDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584703
Record name 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)benzoic acid hydrochloride

CAS RN

60531-36-4
Record name 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Aminoethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Martinez-Ortiz, R Flores, R Vazquez-Duhalt - Biosensors and …, 2011 - Elsevier
In order to improve the direct electron transfer in enzymatic biofuel cells, a rational design of a laccase electrode is presented. Graphite electrodes were functionalized with 4-[2-…
Number of citations: 72 www.sciencedirect.com
AA Arrocha, U Cano-Castillo, SA Aguila… - Biosensors and …, 2014 - Elsevier
A new full enzymatic fuel cell was built and characterized. Both enzymatic electrodes were molecularly oriented to enhance the direct electron transfer between the enzyme active site …
Number of citations: 40 www.sciencedirect.com
B Zacharie, SD Abbott, JS Duceppe, L Gagnon… - …, 2018 - Wiley Online Library
Low‐molecular‐weight synthetic molecules 1 with the general 2‐(fluorophenylamino)‐4,6‐disubstituted 1,3,5‐triazine structure and showing anti‐inflammatory and anticancer activities …
L d'Andrea - 2023 - vbn.aau.dk
This thesis describes the research work carried out at the Faculty of Health and Medical Sciences, Department of Drug Design and Pharmacology of the University of Copenhagen …
Number of citations: 2 vbn.aau.dk
J Kaur, A Bhardwaj, Z Huang, D Narang… - Journal of medicinal …, 2012 - ACS Publications
A new group of hybrid nitric oxide-releasing type II antidiabetic drugs possessing a 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (13 and 18), 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate …
Number of citations: 38 pubs.acs.org
P Laumaillé, A Dassonville-Klimpt, F Peltier, C Mullié… - Pharmaceuticals, 2019 - mdpi.com
The lack of antibiotics with a novel mode of action associated with the spread of drug resistant bacteria make the fight against infectious diseases particularly challenging. A quinoline …
Number of citations: 3 www.mdpi.com
A Kabro, H Lachance, I Marcoux-Archambault… - …, 2013 - pubs.rsc.org
DNA-methyltransferases (DNMTs) are a class of epigenetic enzymes that catalyze the transfer of a methyl moiety from the methyl donor S-adenosyl-L-methionine onto the C5 position of …
Number of citations: 25 pubs.rsc.org
KM Enck - 2019 - search.proquest.com
Alginate is an important biomaterial for many biomedical applications, most notably encapsulation. The key characteristics of the natural polymer are that it is bioinert and that it rapidly …
Number of citations: 2 search.proquest.com
J Czerwinska, MC Parkin, PI Dargan… - Drug testing and …, 2019 - Wiley Online Library
Mephedrone is a new psychoactive substance known to be unstable in biological matrices stored at room temperature or refrigerated. While the instability of mephedrone has been …
J Czerwinska, MC Parkin, C George… - Journal of analytical …, 2021 - academic.oup.com
Mephedrone is a popular synthetic cathinone, known for its psychostimulant effects. At present, there is no data available on the pharmacokinetics of mephedrone and its metabolites in …
Number of citations: 11 academic.oup.com

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